molecular formula C12H18O4S B13738447 Thiodi-2,1-ethanediyl bismethacrylate CAS No. 35411-32-6

Thiodi-2,1-ethanediyl bismethacrylate

Cat. No.: B13738447
CAS No.: 35411-32-6
M. Wt: 258.34 g/mol
InChI Key: AXXUFOMEPPBIHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiodi-2,1-ethanediyl bismethacrylate can be synthesized through the esterification of methacrylic acid with thiodi-2,1-ethanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Thiodi-2,1-ethanediyl bismethacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical properties.

    Addition Reactions: Various addition products depending on the reagents used.

    Hydrolysis: Methacrylic acid and thiodi-2,1-ethanediol.

Scientific Research Applications

Thiodi-2,1-ethanediyl bismethacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of thiodi-2,1-ethanediyl bismethacrylate involves its ability to undergo polymerization. The methacrylate groups form covalent bonds with other monomers, creating a three-dimensional network. This cross-linking imparts mechanical strength and stability to the resulting polymers. The thioether linkage provides flexibility and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiodi-2,1-ethanediyl bismethacrylate is unique due to its thioether linkage, which imparts enhanced flexibility and resistance to oxidative degradation compared to other dimethacrylates. This makes it particularly valuable in applications requiring durable and resilient materials .

Properties

CAS No.

35411-32-6

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H18O4S/c1-9(2)11(13)15-5-7-17-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3

InChI Key

AXXUFOMEPPBIHV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCSCCOC(=O)C(=C)C

Related CAS

36787-52-7

Origin of Product

United States

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